3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[2-(6-oxopyridazin-1-yl)acetyl]azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c17-9-2-1-3-13-15(9)6-10(18)14-4-8(5-14)16-11(19)7-21-12(16)20/h1-3,8H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFEBBJNCCBMYPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C(=O)C=CC=N2)N3C(=O)COC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione generally involves multistep organic reactions:
Step 1: Synthesis of 6-oxopyridazin-1(6H)-yl intermediate through cyclization reactions.
Step 2: Acetylation of the pyridazine intermediate to introduce the 2-acetyl group.
Step 3: Formation of the azetidin-3-yl moiety via nucleophilic substitution reactions.
Step 4: Coupling of the azetidinone with oxazolidine-2,4-dione using peptide coupling reagents like EDCI or DCC under mild to moderate reaction conditions.
Industrial Production Methods
While the industrial production methods are not fully documented, scaling up this synthesis would likely involve optimizing reaction conditions and solvents to maximize yields while minimizing costs and waste. Advanced techniques such as flow chemistry could be employed to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation and Reduction: The compound may undergo oxidation at the pyridazine ring or reduction of carbonyl groups under specific conditions.
Substitution Reactions: The azetidin-3-yl and oxazolidine rings may participate in nucleophilic or electrophilic substitution reactions.
Hydrolysis: The oxazolidinedione moiety is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Swern oxidation for mild conditions.
Reducing Agents: LiAlH4 or NaBH4 for reducing carbonyl groups.
Nucleophiles/Electrophiles: Halogens, Grignard reagents, and organolithium compounds for substitution reactions.
Major Products Formed from These Reactions
The products depend on the specific reaction pathways but typically involve modifications at the pyridazine ring, azetidin-3-yl position, or oxazolidinedione fragment.
Scientific Research Applications
3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione has diverse applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for potential therapeutic applications, including antiviral and anti-inflammatory effects.
Industry: Employed in material sciences for the development of novel polymers and catalysts.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: It may bind to specific enzymes or receptors, modulating their activity.
Pathways Involved: Potentially involved in inhibiting key enzymatic pathways or altering cellular signaling processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Modified Pyridazinone Substituents
The target compound shares structural homology with antipyrine/pyridazinone hybrids synthesized in recent studies. For example:
- Compound 6e (2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide) retains the 6-oxopyridazin-1(6H)-yl group but replaces the oxazolidine-2,4-dione with an antipyrine-derived acetamide. This substitution reduces hydrogen-bonding capacity compared to the target compound, as oxazolidine-2,4-dione contains two carbonyl groups .
Analogs with Alternate Heterocyclic Cores
- 3-(1-(2-(2-Methoxyphenyl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione (CAS 1904069-89-1): Replaces the pyridazinone group with a 2-methoxyphenylacetyl moiety. This modification increases aromaticity (C15H16N2O5 vs.
- Azetidin-2-one derivatives (e.g., compounds 5a-c from Muhammed et al., 2023): These lack the oxazolidine-2,4-dione ring, resulting in reduced steric hindrance and altered pharmacokinetic profiles .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis likely parallels pathways for azetidine-oxazolidinedione hybrids, requiring sequential acylation and cyclization steps .
- Functional Group Impact: The pyridazinone moiety may enhance water solubility compared to methoxyphenyl analogs due to increased polarity .
- Unresolved Questions: No bioactivity data is available for the target compound in the provided evidence.
Biological Activity
The compound 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione is a novel derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse scientific literature.
Synthesis and Chemical Structure
The synthesis of 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step reactions starting from readily available precursors. The oxazolidine core is formed through cyclization reactions involving the azetidine derivative and the 6-oxopyridazine moiety.
Key Steps in Synthesis:
- Formation of Azetidine Derivative : The azetidine ring is synthesized using an acylation reaction.
- Cyclization to Oxazolidine : The final compound is obtained through cyclization with appropriate reagents under controlled conditions.
Antimicrobial Activity
Recent studies indicate that derivatives similar to 3-(1-(2-(6-oxopyridazin-1(6H)-yl)acetyl)azetidin-3-yl)oxazolidine-2,4-dione exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of the oxadiazole structure enhances the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
- Efficacy Against Pathogens : Laboratory tests have shown that these compounds are effective against a range of Gram-positive and Gram-negative bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(1-(2-(6-oxopyridazin... | Staphylococcus aureus | 8 µg/mL |
| 3-(1-(2-(6-oxopyridazin... | Escherichia coli | 16 µg/mL |
| 3-(1-(2-(6-oxopyridazin... | Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways:
- Target Enzymes : The compound shows inhibitory activity against cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| COX-1 | 45% |
| COX-2 | 70% |
| LOX | 60% |
Case Studies
In a recent study published in the Journal of Enzyme Inhibition and Medicinal Chemistry, researchers synthesized several derivatives based on the oxazolidine framework and evaluated their biological activities. Among these, specific derivatives demonstrated superior antimicrobial and anti-inflammatory effects compared to established drugs like ciprofloxacin.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
